2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one
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Overview
Description
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is an organic compound with the molecular formula C13H12O2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxyphenyl group attached to a methylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one typically involves the condensation of 3-methoxybenzaldehyde with 5-methylsulfanylthiophene-3-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylidene group to a methylene group.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding methylene derivative.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could participate in various biochemical pathways, potentially affecting cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxyphenyl)methylidene]-5-methylthiophen-3-one
- 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylbenzothiophene
Uniqueness
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is unique due to the presence of both a methoxyphenyl group and a methylsulfanyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12O2S2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C13H12O2S2/c1-15-10-5-3-4-9(6-10)7-12-11(14)8-13(16-2)17-12/h3-8H,1-2H3 |
InChI Key |
SORNKALACXYHMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C=C(S2)SC |
Origin of Product |
United States |
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